A-Aminoisobutyric acid hydroxamate
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Overview
Description
A-Aminoisobutyric acid hydroxamate, also known as 2-amino-N-hydroxy-3-methylbutanamide hydrochloride, is a compound with the molecular formula C5H13ClN2O2 and a molecular weight of 168.62 g/mol . This compound is a derivative of α-aminoisobutyric acid, a non-proteinogenic amino acid known for its unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of A-Aminoisobutyric acid hydroxamate typically involves the reaction of α-aminoisobutyric acid with hydroxylamine hydrochloride in the presence of a coupling reagent such as ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) . This reaction is carried out under mild conditions, often at room temperature, to yield the desired hydroxamate.
Industrial Production Methods: Industrial production of hydroxamates, including this compound, can be achieved through continuous flow tubing reactors. This method allows for the efficient transformation of carboxylic esters into hydroxamic acids with high yield and purity . The process involves optimizing flow rate, reactor volume, and temperature to enhance reaction rates and product quality.
Chemical Reactions Analysis
Types of Reactions: A-Aminoisobutyric acid hydroxamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the hydroxamate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives of this compound .
Scientific Research Applications
A-Aminoisobutyric acid hydroxamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of A-Aminoisobutyric acid hydroxamate involves its ability to chelate metal ions, particularly zinc, within the active sites of enzymes . This chelation inhibits the enzyme’s activity, leading to various biological effects. The compound’s hydroxamate group can coordinate with metal ions through different modes, such as monodentate or bidentate binding, depending on the nature of the enzyme and the surrounding environment .
Comparison with Similar Compounds
2-Aminoisobutyric acid (α-aminoisobutyric acid): A non-proteinogenic amino acid with similar structural properties.
N-Hydroxyurea: Another hydroxamate known for its enzyme inhibitory activities.
Aliphatic and Aromatic Hydroxamates: Compounds like RCONHOH (R = Me, CF3, Ph) that exhibit similar zinc-binding properties.
Uniqueness: A-Aminoisobutyric acid hydroxamate stands out due to its specific structural features, such as the presence of both an amino and a hydroxamate group, which confer unique reactivity and biological activity.
Properties
Molecular Formula |
C4H8N2O4 |
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Molecular Weight |
148.12 g/mol |
IUPAC Name |
2-amino-3-(hydroxyamino)-2-methyl-3-oxopropanoic acid |
InChI |
InChI=1S/C4H8N2O4/c1-4(5,3(8)9)2(7)6-10/h10H,5H2,1H3,(H,6,7)(H,8,9) |
InChI Key |
TWSZBMWQULUGEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NO)(C(=O)O)N |
Origin of Product |
United States |
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